molecular formula C10H13NO2 B2604628 N-methyl-2-phenylalanine CAS No. 1157936-25-8

N-methyl-2-phenylalanine

Cat. No. B2604628
CAS RN: 1157936-25-8
M. Wt: 179.219
InChI Key: CNCXSFDPQFYHDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-2-phenylalanine” is a derivative of the amino acid phenylalanine . It has a molecular formula of C10H13NO2 . It can be viewed as a benzyl group substituted for the methyl group of alanine, or a phenyl group in place of a terminal hydrogen of alanine .


Synthesis Analysis

The synthesis of N-methylated polypeptides, which includes N-methyl-2-phenylalanine, involves the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . Another method involves the enzymatic system using a novel enzyme, N-methyl-L-amino acid dehydrogenase from Pseudomonas putida ATCC12633 .


Molecular Structure Analysis

The molecular structure of N-methyl-2-phenylalanine consists of a phenyl group attached to the second carbon atom of the alanine backbone . The nitrogen atom in the amino group is also bonded to a methyl group .


Physical And Chemical Properties Analysis

N-methyl-2-phenylalanine is a solid compound with a molecular weight of 179.216 Da . It has a density of 1.2±0.1 g/cm3, a boiling point of 355.5±25.0 °C at 760 mmHg, and a flash point of 168.8±23.2 °C .

Scientific Research Applications

Synthesis of Amide Derivatives

N-methyl-2-phenylalanine can be used in the synthesis of amide derivatives. For instance, a series of amide derivatives of 4-nitro-L-phenylalanine were synthesized from 4-nitro-L-phenylalanine and substituted anilines .

Antimicrobial Activity

Some of the synthesized amide derivatives have shown antimicrobial activity. They were found to be active against Microsporum gypsuem and Candida albicans .

Antioxidant Activity

The amide derivatives of N-methyl-2-phenylalanine have also shown antioxidant activity. They demonstrated good activity for DPPH scavenging and ABTS assay methods .

Metal Chelating Activity

Certain amide compounds act as metal chelating ligands with Fe2+ ions . This powerful ferrous ion chelating activity can afford protection against oxidative damage by removing iron .

Use in Preparative Microbial Synthesis

N-methyl-2-phenylalanine can be used in the preparative microbial synthesis of amino acids labeled with stable isotopes, including deuterium (2H), suitable for biomedical applications and clinical diagnostics .

6. Preparation of Cu (II)-L-amino Acid Complex N-methyl-2-phenylalanine is commonly used to prepare Cu (II)-L-amino acid complex, which is a chiral mobile phase additive for the resolution of enantiomers .

7. Use in Total Synthesis of (−)-paliurine E and almazole D N-methyl-2-phenylalanine can also be used in the total synthesis of (−)-paliurine E and almazole D .

Use in Medicinal Chemistry

2-Phenethylamines, which include N-methyl-2-phenylalanine, have been frequently used in the context of medicinal chemistry as tool compounds .

properties

IUPAC Name

2-(methylamino)-2-phenylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(11-2,9(12)13)8-6-4-3-5-7-8/h3-7,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCXSFDPQFYHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.